3-(3-Chloro-4-fluorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea
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Overview
Description
3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA is a synthetic organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline, 4-(dimethylamino)benzaldehyde, and furan-2-carbaldehyde.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including condensation and nucleophilic substitution, to form intermediate compounds.
Thiourea Formation: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA may have potential applications as a pharmaceutical agent. Its biological activity could be explored for therapeutic purposes, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-CHLORO-4-FLUOROPHENYL)-1-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-[(FURAN-2-YL)METHYL]THIOUREA include other thiourea derivatives with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with other thiourea derivatives can highlight differences in these aspects, providing insights into structure-activity relationships.
Properties
Molecular Formula |
C21H21ClFN3OS |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[[4-(dimethylamino)phenyl]methyl]-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C21H21ClFN3OS/c1-25(2)17-8-5-15(6-9-17)13-26(14-18-4-3-11-27-18)21(28)24-16-7-10-20(23)19(22)12-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
ZKUZYWWLHJNXLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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